N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide

Synthetic intermediate handling Purification efficiency Pharmaceutical process chemistry

Struggling with unstable amine intermediates? N-Allyl-2-acetamidomethylpyrrolidine (CAS 62922-47-8) provides a stable, crystalline solution. • Stable acetyl-protected form (mp 42 °C) that withstands long-term storage, unlike the reactive free amine. • Orthogonal protection enables precise deprotection (conc. HCl, reflux) to liberate the free amine in ~68% yield. • Versatile N-allyl handle allows late-stage diversification before deprotection.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
CAS No. 62922-47-8
Cat. No. B12897144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide
CAS62922-47-8
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CCCN1CC=C
InChIInChI=1S/C10H18N2O/c1-3-6-12-7-4-5-10(12)8-11-9(2)13/h3,10H,1,4-8H2,2H3,(H,11,13)
InChIKeyRNQUZKYMGGTFRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl Pyrrolidine Acetamide: Physicochemical Profile and Synthesis


N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide (CAS 62922-47-8), also designated N-allyl-2-acetylaminomethyl-pyrrolidine, is a synthetic pyrrolidine-acetamide intermediate with the molecular formula C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol . The compound bears an N-allyl substituent on the pyrrolidine ring and an acetyl-protected aminomethyl group at the 2-position, distinguishing it from the more common 2-oxo-pyrrolidine acetamide (racetam) scaffold. Its calculated physicochemical parameters include a LogP of 1.55 and a topological polar surface area (PSA) of 35.83 Ų . The compound was disclosed as a key protected intermediate in the patented synthesis of N-allyl-2-aminomethyl-pyrrolidine (CAS 26116-13-2), which serves as the amine component for pharmaceutically active benzamides including the antiemetic drug alizapride [1].

Why Generic Pyrrolidine Acetamides Cannot Substitute


Generic substitution among pyrrolidine acetamide derivatives is precluded by three interdependent structural features that govern both synthetic utility and physicochemical behavior. First, the N-allyl substituent introduces an unsaturated side chain that is absent in simple N-alkyl or N-H pyrrolidines, enabling downstream functionalization (e.g., hydroformylation, cross-coupling) that saturated analogs cannot support [1]. Second, the acetyl protecting group on the 2-aminomethyl moiety confers orthogonal chemical stability; the deprotected free amine (CAS 26116-13-2) is a reactive liquid, whereas the acetylated form is a tractable crystalline solid (mp 42 °C) amenable to purification and long-term storage [1]. Third, the 2-aminomethyl substitution pattern yields a LogP of 1.55—approximately 100-fold more lipophilic than the 2-oxo-pyrrolidine acetamide piracetam (LogP −0.27) [2]—meaning that compounds from the racetam class cannot serve as physicochemical surrogates in assays where membrane permeability or blood-brain barrier penetration is being modeled.

Quantitative Differentiation Evidence for Procurement


Crystalline Solid vs. Liquid Free Amine: Handling Advantage

N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide (62922-47-8) is a crystalline solid with a melting point of 42 °C, obtained directly from the ring-closing condensation of N-acetyl-2,5-dichloropentylamine with allylamine [1]. In contrast, its immediate downstream deprotected product, N-allyl-2-aminomethyl-pyrrolidine (CAS 26116-13-2), is a liquid with a boiling point of 98–99 °C at 40 mmHg and nD²⁰ of 1.4779 [1]. The solid physical form of 62922-47-8 enables facile recrystallization-based purification and ambient storage without the volatility and amine-oxidation liabilities of the liquid free base.

Synthetic intermediate handling Purification efficiency Pharmaceutical process chemistry

Lipophilicity Advantage Over Piracetam

The calculated LogP of N-{[1-(prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide (62922-47-8) is 1.55 , compared to a LogP of −0.27 reported for piracetam (2-oxo-1-pyrrolidineacetamide, CAS 7491-74-9) [1]. This LogP difference of approximately 1.8 log units corresponds to a roughly 60- to 100-fold higher octanol-water partition coefficient for 62922-47-8, reflecting substantially greater lipophilicity driven by the N-allyl substituent and the absence of the hydrogen-bond-accepting 2-oxo group present in piracetam.

Lipophilicity profiling Membrane permeability CNS drug design

Reduced Polar Surface Area for Membrane Diffusion

The topological polar surface area (PSA) of 62922-47-8 is 35.83 Ų , which is substantially lower than the PSA of 63.4 Ų reported for piracetam [1]. The 43.5% reduction in PSA arises from the replacement of the 2-oxo group (present in piracetam's pyrrolidone ring) with the 2-aminomethyl motif and the presence of the N-allyl substituent. A PSA below 60–70 Ų is generally considered favorable for passive blood-brain barrier penetration, placing 62922-47-8 in a more favorable range than piracetam for CNS-oriented design.

Polar surface area Drug-likeness Blood-brain barrier penetration

Synthetic Yield Benchmark vs. 1-Pyrrolidineacetamides

In the patented process of U.S. Patent 4,335,045, the key ring-closing condensation of N-acetyl-2,5-dichloropentylamine with allylamine to afford 62922-47-8 proceeds in approximately 69% isolated yield after distillation and crystallization [1]. By comparison, the synthesis of structurally related 1-pyrrolidineacetamide derivatives disclosed in U.S. Patent 4,939,126 proceeds with isolated yields ranging from 15.0% to 53.0% across multiple examples employing amidation or N-alkylation routes [2]. The 69% yield for 62922-47-8 represents a meaningful efficiency advantage for multi-step synthetic planning.

Process chemistry Synthetic yield optimization Intermediate procurement

2-Aminomethyl vs. 2-Oxo-Pyrrolidine Scaffold

62922-47-8 contains a 2-aminomethyl group (acetyl-protected) on the pyrrolidine ring, whereas the racetam family (piracetam, levetiracetam, etc.) features a 2-oxo substituent that converts the pyrrolidine into a pyrrolidone (lactam). This structural difference alters the hydrogen-bonding profile: the 2-oxo-pyrrolidine of piracetam contributes one H-bond acceptor (carbonyl oxygen) and increases PSA by ~27.6 Ų relative to 62922-47-8 [1]. The 2-aminomethyl motif, once deprotected, provides a primary amine handle (one H-bond donor, one acceptor) suitable for amide coupling, whereas the 2-oxo group is chemically inert under mild amidation conditions. The N-allyl group further distinguishes 62922-47-8 from N-alkyl-substituted pyrrolidine acetamides described in the patent literature [2].

Scaffold hopping Hydrogen-bond donor/acceptor profile Medicinal chemistry design

Procurement-Relevant Application Scenarios


Protected Amine Intermediate for Benzamide API Synthesis

62922-47-8 serves as the acetyl-protected precursor to N-allyl-2-aminomethyl-pyrrolidine, the key amine intermediate in the synthesis of alizapride and structurally related benzamide antiemetics. The acetyl group enables orthogonal protection during multi-step sequences: the intermediate can be stored as a stable crystalline solid (mp 42 °C), then deprotected by acid hydrolysis (concentrated HCl, reflux, 4 h) to liberate the free amine in approximately 68% yield for subsequent coupling with activated benzoic acid derivatives [1]. This two-step protection-deprotection strategy is essential when the free allylamine's nucleophilicity would otherwise interfere with upstream transformations.

CNS-Penetrant Library Design Scaffold

With a LogP of 1.55 and PSA of 35.83 Ų—compared to piracetam's LogP of −0.27 and PSA of 63.4 Ų—62922-47-8 provides a physicochemical starting point that falls within favorable ranges for passive CNS penetration (LogP 1–3, PSA < 60–70 Ų) [2]. Medicinal chemistry programs targeting CNS receptors can use 62922-47-8 or its deprotected congener as a scaffold that inherently possesses greater membrane permeability potential than the racetam class, reducing the need for additional lipophilic substituents that would increase molecular weight and metabolic liability.

N-Allyl Building Block for Diversity-Oriented Synthesis

The N-allyl substituent on 62922-47-8 constitutes a versatile synthetic handle that distinguishes it from N-alkyl pyrrolidine acetamides described in U.S. Patent 4,939,126 [3]. The terminal alkene can participate in hydroformylation, olefin metathesis, hydroboration, and Heck cross-coupling reactions, enabling late-stage diversification of the pyrrolidine nitrogen substituent. After such transformations, the acetyl protecting group can be removed to reveal a primary amine for further amide or sulfonamide library construction. This orthogonal reactivity profile makes 62922-47-8 a strategically valuable building block for generating structurally diverse compound collections from a single intermediate.

Reference Standard for Impurity Profiling

As the direct acetylated precursor in the alizapride synthetic route, 62922-47-8 may persist as a process-related impurity or degradation product in alizapride drug substance. Its well-defined physicochemical properties—crystalline solid, mp 42 °C, molecular weight 182.26, and characteristic LogP of 1.55 —make it suitable as a reference marker for HPLC, GC-MS, or LC-MS method development and validation in pharmaceutical quality control settings. The availability of a characterized reference standard with a known melting point enables unambiguous identification and quantification in impurity profiling studies.

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